2-Amino-6-methylbenzamide
Overview
Description
2-Amino-6-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where an amino group is substituted at the second position and a methyl group at the sixth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Amino-6-methylbenzamide is a biochemical compound used in proteomics research It is structurally related to 2-aminobenzamide histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
If we consider its structural similarity to 2-aminobenzamide hdac inhibitors, we can infer that it might interact with its targets (potentially hdacs) by binding to the enzyme’s active site, thereby inhibiting its function . This inhibition could lead to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and enhanced gene expression .
Biochemical Pathways
Given its potential role as an hdac inhibitor, it could impact the acetylation-deacetylation equilibrium in cells, which is a critical regulatory mechanism for many cellular processes, including gene expression and protein function .
Result of Action
This could have various downstream effects depending on the specific genes and proteins affected .
Biochemical Analysis
Biochemical Properties
The exact role of 2-Amino-6-methylbenzamide in biochemical reactions is not fully understood. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to these molecules, influencing their activity, or participating in biochemical reactions .
Cellular Effects
This compound may have effects on various types of cells and cellular processes. For instance, some derivatives of this compound have shown cytotoxic activity against certain tumor cell lines
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-amino-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-nitro-6-methylbenzoic acid, followed by the conversion of the resulting amine to the amide using standard amide formation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form 2-amino-6-methylbenzylamine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: 2-Amino-6-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2-Amino-6-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-5-methylbenzamide
- 2-Amino-3-methoxybenzamide
- 2-Amino-5-methoxybenzamide
- 2-Amino-4-methylbenzamide
- 2-Amino-3-methylbenzamide
Comparison: 2-Amino-6-methylbenzamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-amino-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKKLCLIASEVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588414 | |
Record name | 2-Amino-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-31-0 | |
Record name | 2-Amino-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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